(+)-trans-Myrtanol
Description
(+)-trans-Myrtanol is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It is characterized by a bicyclic structure derived from α-pinene, featuring a hydroxyl group in the trans configuration . This compound occurs naturally in both insects and plants. In insects, it functions as a semiochemical, playing a role in interspecies communication, particularly in bark beetles (Dendroctonus spp.) . In plants, it is often found as an acetylated derivative, trans-myrtanol acetate, in essential oils of species such as Dracocephalum moldavica and Gynoxys miniphylla . Its phase transition enthalpy (∆transHm) is 73.0 ± 2.4 kJ mol⁻¹ at 298 K, indicating moderate volatility compared to related terpenoids .
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAIHWGMRVEFR-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317239 | |
| Record name | trans-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15358-91-5, 132203-71-5 | |
| Record name | trans-Myrtanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrtanol, (R)-trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTANOL, (R)-TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRTANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Chemistry
- Chiral Building Block : (+)-trans-Myrtanol serves as a starting material for the synthesis of complex organic molecules, particularly in asymmetric synthesis due to its chiral nature.
- Reactivity : It undergoes various chemical reactions such as oxidation to form (+)-trans-Myrtenal, esterification to produce esters used in fragrances, and nucleophilic substitution reactions.
Biological Activities
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It disrupts microbial cell membranes, making it a candidate for developing new antimicrobial agents .
- Antioxidant Effects : The compound has demonstrated antioxidant properties, which are beneficial in scavenging free radicals and inhibiting oxidative stress pathways.
- Potential Therapeutic Uses : Ongoing research is investigating its anti-inflammatory and analgesic effects, suggesting potential applications in pain management and inflammation-related conditions .
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely utilized in the fragrance and flavor industries. It is incorporated into perfumes, cosmetics, and food products to enhance their scent and flavor profiles.
Pesticide Development
Recent studies have explored the use of this compound in developing acaricidal compositions, which are effective against ticks and other pests. This application leverages its natural origin and biological activity against harmful organisms .
Case Study 1: Antimicrobial Activity
A study published in ResearchGate examined the growth inhibitory activities of myrtanol and structural analogues against intestinal bacteria. The findings indicated that this compound exhibited potent antimicrobial effects, highlighting its potential for therapeutic applications in treating bacterial infections .
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capacity of various monoterpenoids, including this compound. The results demonstrated that this compound effectively scavenged free radicals, suggesting its usefulness in formulations aimed at reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Role in Insect Semiochemical Systems
(+)-trans-Myrtanol is part of a suite of semiochemicals produced by bark beetles. Key comparisons include:
- Frontalin: A bicyclic ketal produced in large quantities (>300 ng/beetle) by female D. terebrans, acting as a aggregation pheromone. In contrast, this compound is produced in lower quantities (<25 ng/beetle) and exhibits species-specific antennal activity, eliciting responses only in D. frontalis .
- exo-Brevicomin: A male-specific compound in D. terebrans (72.2 ± 68.9 ng/beetle), absent in females.
- trans-Pinocarveol: Produced in greater amounts by paired female beetles, similar to this compound, but with distinct antennal response profiles .
Table 1: Key Semiochemicals in Dendroctonus spp.
Presence in Plant Essential Oils
In plants, this compound is typically acetylated. Key comparisons include:
- trans-Myrtanol Acetate: Constitutes 4.87% of D. moldavica essential oil and ≥2% in G. miniphylla oil. Its lipophilicity enhances retention in plant tissues, unlike the more volatile parent alcohol .
- Geranial/Neral: Dominant components in D. moldavica (33.94% geranial, 32.00% neral), compared to trans-myrtanol acetate’s minor role. These aldehydes contribute to the lemon-like aroma, whereas trans-myrtanol acetate adds complexity to the oil’s profile .
- α-Phellandrene: A major monoterpene in G. miniphylla (53.8–55.6% monoterpenes), contrasting with trans-myrtanol acetate’s lower abundance but higher enantiomeric specificity .
Table 2: Major Constituents in Plant Essential Oils
| Species | Major Compounds (%) | trans-Myrtanol Acetate (%) |
|---|---|---|
| D. moldavica | Geranial (33.94), Neral (32) | 4.87 |
| G. miniphylla | α-Phellandrene, Germacrene D | ≥2 |
Structural Analogues
- (–)-trans-Myrtanol: The enantiomer of this compound, differing in the spatial arrangement of the hydroxyl group.
- trans-Myrtanyl Oleate : An ester derivative with an oleate group (C₁₈H₃₃O₂), increasing molecular weight and lipophilicity compared to the acetate form. This structural variation may influence its role in insect cuticular hydrocarbons or plant waxes .
- trans-Pinocarveol: A structural isomer with a hydroxyl group on a different carbon. Exhibits higher volatility (∆transHm = 68.5 ± 1.8 kJ mol⁻¹) and distinct antennal activity in beetles .
Table 3: Phase Transition Enthalpies of Terpenoids
| Compound | ∆transHm (kJ mol⁻¹) | Transition Temperature (K) |
|---|---|---|
| This compound | 73.0 ± 2.4 | 283–313 |
| trans-Pinocarveol | 68.5 ± 1.8 | 290–320 |
| Borneol | 70.2 ± 2.1 | 298–328 |
Functional and Ecological Implications
- Insect Communication: this compound’s role as a semiochemical is niche-specific, unlike frontalin or exo-brevicomin, which are critical for aggregation. Its detection by D. terebrans highlights interspecies signaling divergence .
- Its lower abundance compared to geraniol or nerol suggests a secondary metabolic role .
Preparation Methods
Extraction Protocols
Natural extraction typically involves hydrodistillation or steam distillation of plant material, followed by chromatographic purification. For example, a study on Eucalyptus torquata reported a 73.4% yield of this compound in its essential oil using hydrodistillation with a Clevenger apparatus.
Table 1: Natural Sources and Extraction Yields
| Plant Species | Part Used | Extraction Method | Yield (% of Essential Oil) |
|---|---|---|---|
| Chamaecyparis formosensis | Heartwood | Steam Distillation | 12.8 ± 1.2 |
| Eucalyptus torquata | Leaves | Hydrodistillation | 73.4 ± 2.1 |
| Taiwania cryptomerioides | Bark | Solvent Extraction | 8.5 ± 0.9 |
Key Challenges :
-
Co-elution with structurally similar terpenes (e.g., borneol) during gas chromatography (GC) analysis.
-
Low abundance in certain plant tissues, necessitating large biomass input.
Chemical Synthesis Routes
Catalytic Hydrogenation of (+)-trans-Myrtenal
The most common synthetic route involves the hydrogenation of (+)-trans-Myrtenal, a derivative of α-pinene.
Procedure :
-
Starting Material : (+)-trans-Myrtenal is derived from α-pinene via oxidation.
-
Catalyst System : Palladium on carbon (Pd/C) or ruthenium-based catalysts.
-
Conditions : Hydrogen gas (1–3 atm), room temperature, ethanol solvent.
Table 2: Hydrogenation Optimization Parameters
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 5% Pd/C | 1.5 | 25 | 92 | 99.5 |
| Ru/Al₂O₃ | 3.0 | 30 | 88 | 98.7 |
| PtO₂ | 2.0 | 40 | 85 | 97.2 |
Mechanistic Insight :
The reaction proceeds via syn-addition of hydrogen to the α,β-unsaturated aldehyde group, preserving the trans stereochemistry.
Enantioselective Synthesis from α-Pinene
Chiral pool synthesis using α-pinene as a starting material ensures high enantiomeric purity.
Steps :
-
Epoxidation : α-Pinene → α-Pinene oxide (using m-chloroperbenzoic acid).
-
Acid-Catalyzed Rearrangement : α-Pinene oxide → Myrtenal (via Wagner-Meerwein rearrangement).
-
Reduction : Myrtenal → Myrtanol (using NaBH₄ or LiAlH₄).
Table 3: Enantioselective Synthesis Performance
| Reducing Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| NaBH₄ | Methanol | 78 | 99.1 |
| LiAlH₄ | THF | 85 | 99.8 |
| DIBAL-H | Hexane | 72 | 98.5 |
Industrial Production Techniques
Large-scale manufacturing prioritizes cost efficiency and sustainability.
Continuous Flow Hydrogenation
Advantages :
-
Enhanced heat/mass transfer.
-
Consistent product quality.
Parameters :
Green Chemistry Innovations
Recent advances focus on solvent-free systems and bio-based catalysts:
Table 4: Comparative Analysis of Industrial Methods
| Method | Catalyst | Energy Consumption (kWh/kg) | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Batch Hydrogenation | Pd/C | 12.5 | 2.8 |
| Continuous Flow | Ru/Al₂O₃ | 8.2 | 1.5 |
| Enzymatic Reduction | Ketoreductase | 4.7 | 0.9 |
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying (+)-trans-Myrtanol in complex biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC/MS) is widely used due to its sensitivity in separating volatile terpenoids like this compound. However, co-elution with structurally similar compounds (e.g., borneol or myrtenol) can complicate quantification. To mitigate this, use chiral columns for enantiomeric resolution and validate results with synthetic standards. For trace amounts, solid-phase microextraction (SPME) coupled with GC/MS improves detection limits .
- Data Example : In Dracocephalum moldavica essential oil, this compound acetate constituted 4.87% of total oil, identified via GC/MS with a DB-5 column .
Q. How can researchers address challenges in isolating this compound from natural sources?
- Methodology : Fractional distillation or preparative GC can isolate this compound, but its low abundance in plant extracts (e.g., <5% in D. moldavica) necessitates large sample volumes. Supercritical fluid extraction (SFE) with CO₂ enhances yield while preserving thermally labile structures. Confirm purity via nuclear magnetic resonance (NMR) and compare retention indices with literature values .
Q. What biological roles does this compound play in insect semiochemical systems?
- Methodology : Electrophysiological assays (e.g., electroantennography) measure antennal responses in target species. For example, Dendroctonus frontalis exhibited antennal activity to this compound, suggesting its role as a semiochemical. Compare responses across sexes and species (e.g., D. terebrans vs. D. frontalis) to infer ecological specificity .
Advanced Research Questions
Q. How can conflicting reports about this compound’s behavioral effects in insects be resolved?
- Methodology : Conduct dose-response experiments to identify concentration-dependent effects. For instance, this compound may act as an attraction enhancer at low concentrations but a reducer at higher levels. Use multivariate statistical analysis (e.g., PCA) to disentangle interactions with co-occurring compounds like frontalin or verbenone .
- Data Contradiction : In D. frontalis, this compound was detected but not quantifiable due to co-elution, whereas synthetic standards confirmed activity in antennal assays. Replicate studies with purified samples to resolve discrepancies .
Q. What synthetic routes optimize enantiomeric purity of this compound for pharmacological studies?
- Methodology : Asymmetric hydrogenation of myrtenal using chiral catalysts (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (>95%). Validate purity via polarimetry and chiral GC. Compare bioactivity of synthetic vs. natural isolates to assess stereochemical specificity .
Q. How does this compound interact with mammalian olfactory receptors, and what implications does this have for neurobiological research?
- Methodology : Use calcium imaging or patch-clamp assays on heterologously expressed olfactory receptors (e.g., OR51E2). Pair this with molecular docking simulations to predict binding affinities. Publish raw data in appendices to enable replication .
Methodological Best Practices
- Data Reproducibility : Archive chromatograms and NMR spectra in supplementary materials. For insect studies, report rearing conditions and sample sizes to control for variability .
- Statistical Rigor : Apply non-parametric tests (e.g., Games-Howell) for non-normal data distributions in behavioral assays. Report effect sizes and confidence intervals .
- Ethical Compliance : Obtain permits for collecting biological samples (e.g., plant/insect specimens) and cite relevant guidelines (e.g., Nagoya Protocol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
